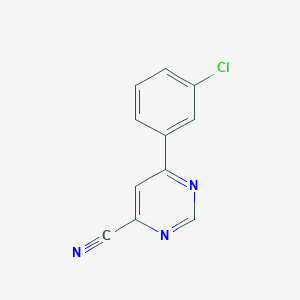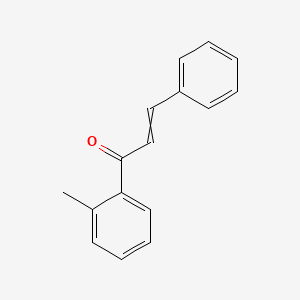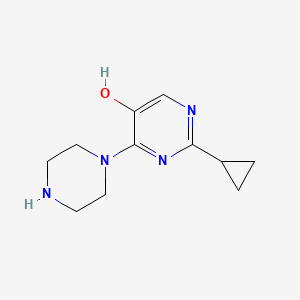
Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a versatile chemical compound with a unique structure that allows for diverse applications in various fields, such as medicinal chemistry and materials science. The compound contains a cyclopropyl group, a thiazole ring, and an azetidine moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multiple steps, including the formation of the thiazole ring and the azetidine moiety. The synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and yield.
Chemical Reactions Analysis
Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has a wide range of scientific research applications. In medicinal chemistry, it is used to develop new drugs due to its potential biological activities. In materials science, the compound’s unique structure allows for the creation of novel materials with specific properties. Additionally, the compound is used in various biological studies to understand its effects on different biological systems .
Mechanism of Action
The mechanism of action of Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Cyclopropyl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can be compared with other similar compounds, such as those containing thiazole or azetidine moieties. These similar compounds may share some properties but differ in their specific applications and effects. For example, imidazole-containing compounds also exhibit a broad range of chemical and biological properties . The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
cyclopropyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
InChI |
InChI=1S/C10H12N2O2S/c13-9(7-1-2-7)12-5-8(6-12)14-10-11-3-4-15-10/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
YVDPZYLAUYSDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)OC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)




![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)
![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)


![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)

